molecular formula C17H20N2O B5609267 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one

Cat. No.: B5609267
M. Wt: 268.35 g/mol
InChI Key: PKMKEMIYJSQJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline-4-one with bis(prop-2-enyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one is unique due to its specific structural features and the presence of both quinoline and bis(prop-2-enyl)amine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-4-10-19(11-5-2)12-15-13(3)18-16-9-7-6-8-14(16)17(15)20/h4-9H,1-2,10-12H2,3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKEMIYJSQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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